molecular formula C21H22FN3O7S B2893994 4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941907-28-4

4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2893994
CAS No.: 941907-28-4
M. Wt: 479.48
InChI Key: NTXCSTOJXMEBNI-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C21H22FN3O7S and its molecular weight is 479.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

  • Antibacterial Activity in Agriculture : Derivatives of 1,3,4-oxadiazole, like the compound , have shown promising antibacterial activities. Specifically, such derivatives exhibited effective antibacterial properties against rice bacterial leaf blight caused by Xanthomonas oryzae. This suggests potential applications in the field of agriculture for managing plant diseases (Shi et al., 2015).

Applications in Material Science

  • Proton Exchange Membranes : Sulfone derivatives containing 1,3,4-oxadiazole have been used in the development of proton exchange membranes for medium-high temperature fuel cells. These membranes exhibited excellent thermal and dimensional stability, suggesting their potential application in sustainable energy technologies (Xu et al., 2013).

Cancer Research

  • Potential in Cancer Treatment : Certain sulfonamides, including those related to 1,3,4-oxadiazole derivatives, have shown significant cytotoxic activities, particularly against certain cancer cell lines. This highlights the potential of such compounds in the development of new anticancer drugs (Gul et al., 2016).

Neurological Research

  • Alzheimer’s Disease Research : Derivatives of 1,3,4-oxadiazole have been evaluated as potential drug candidates for Alzheimer’s disease. These studies involved the synthesis of various derivatives and their evaluation for enzyme inhibition activity, particularly against acetyl cholinesterase, an enzyme relevant to Alzheimer’s disease (Rehman et al., 2018).

Molecular and Cellular Biology

  • Molecular Probes in Biological Studies : Certain derivatives of 1,3,4-oxadiazole have been used in the development of fluorescent molecular probes. These probes can be used to study a variety of biological events and processes due to their strong solvent-dependent fluorescence and high quantum yields (Diwu et al., 1997).

  • Enzyme Inhibition Studies : Oxadiazole scaffolds, including those with sulfonamide moieties, have been studied for their enzyme inhibition potential. These studies are crucial for understanding various biological pathways and could have implications in drug development (Nazir et al., 2018).

  • Electrostatic Activation in Organic Synthesis : The electrostatic effect of sulfonylonio function in derivatives of 1,3,4-oxadiazole facilitates SNAr reactions under mild conditions. This has implications in organic synthesis, particularly in the synthesis of pharmaceutically relevant substances (Weiss & Pühlhofer, 2001).

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O7S/c1-29-16-11-13(12-17(30-2)19(16)31-3)20-24-25-21(32-20)23-18(26)5-4-10-33(27,28)15-8-6-14(22)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXCSTOJXMEBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.